

4-(2-Pyridinyl)phenylboronic acid pinacol ester spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Pyridinyl)phenylboronic acid
pinacol ester

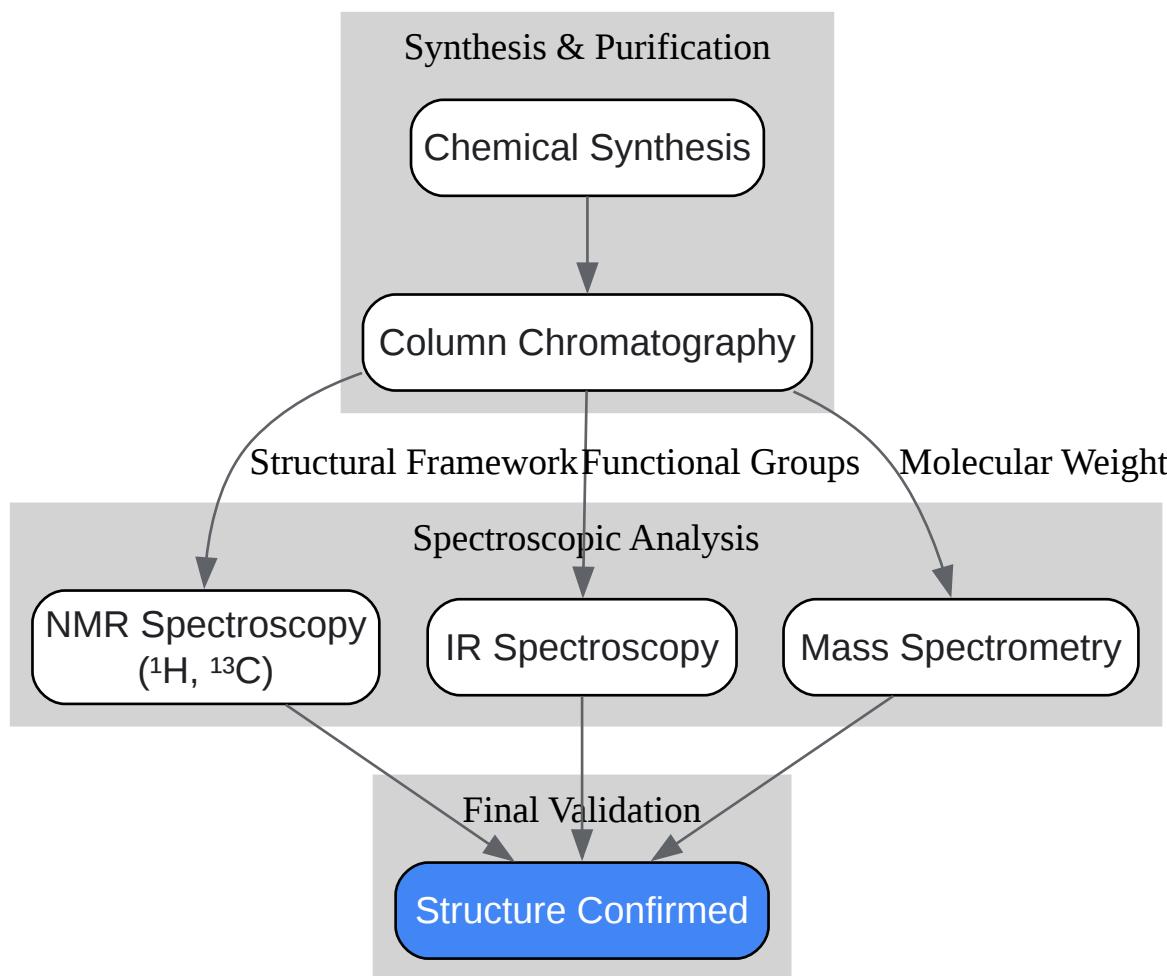
Cat. No.: B1396016

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **4-(2-Pyridinyl)phenylboronic acid pinacol ester**

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural formality; it is the bedrock of reliable and reproducible research. **4-(2-Pyridinyl)phenylboronic acid pinacol ester** stands as a pivotal building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds with precision. Its utility in constructing complex molecular architectures, particularly in the synthesis of pharmacologically active compounds, demands a rigorous and multi-faceted analytical approach.


This guide provides an in-depth examination of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will delve into the causal logic behind the spectral features, offering insights grounded in the principles of chemical structure and analytical science. The protocols and interpretations presented herein are designed to serve as a self-validating framework for researchers, ensuring confidence in the identity, purity, and stability of this critical reagent.

Molecular Structure and Analytical Overview

The first step in any analytical endeavor is to understand the target molecule's structure. **4-(2-Pyridinyl)phenylboronic acid pinacol ester**, with the molecular formula $C_{17}H_{20}BNO_2$, incorporates three key structural motifs: a pyridine ring, a phenyl ring, and a pinacol boronic ester group. Each of these components imparts a distinct signature to the analytical spectra, allowing for comprehensive structural elucidation.

Figure 1: 2D Structure of **4-(2-Pyridinyl)phenylboronic acid pinacol ester**.

An integrated analytical workflow is essential for full characterization. NMR provides detailed information about the carbon-hydrogen framework, IR identifies the functional groups present, and MS confirms the molecular weight and elemental composition.

[Click to download full resolution via product page](#)

Figure 2: Integrated workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, both ^1H and ^{13}C NMR are indispensable.

^1H NMR Spectroscopy: Proton Environment Mapping

The ^1H NMR spectrum provides a quantitative map of the different types of protons. The aromatic region (typically δ 7.0-9.0 ppm) is expected to be complex due to the presence of two distinct aromatic rings. The aliphatic region will be dominated by a large singlet from the chemically equivalent methyl protons of the pinacol group.

Table 1: Representative ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~8.70	d	~4.8	1H	Pyridinyl-H6
~7.95	d	~8.2	2H	Phenyl-H (ortho to Pyridinyl)
~7.85	d	~8.2	2H	Phenyl-H (ortho to Boron)
~7.75	td	~7.7, 1.8	1H	Pyridinyl-H4
~7.70	d	~7.8	1H	Pyridinyl-H3
~7.25	ddd	~7.5, 4.8, 1.1	1H	Pyridinyl-H5

| 1.36 | s | - | 12H | Pinacol -C(CH₃)₂ |

Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.

Expertise & Causality:

- Pyridinyl Protons: The proton at the H6 position is the most deshielded in the pyridine ring due to its proximity to the electronegative nitrogen atom, hence its downfield shift (~8.70 ppm).
- Phenyl Protons: The phenyl protons appear as two distinct doublets. This is a classic AA'BB' system, where protons ortho to the electron-withdrawing boronic ester are shifted downfield relative to those ortho to the pyridinyl group.
- Pinacol Protons: The twelve protons of the four methyl groups on the pinacol ester are magnetically equivalent due to free rotation, resulting in a sharp, intense singlet at ~1.36 ppm. This peak is a hallmark signature for pinacol boronic esters and serves as a primary point of identification.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. A key feature to note is the carbon atom attached to boron, which often shows a broad signal or may not be observed due to quadrupolar relaxation.

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~157.0	Pyridinyl-C2
~149.8	Pyridinyl-C6
~144.5	Phenyl-C (ipso, attached to Pyridinyl)
~136.5	Pyridinyl-C4
~135.2	Phenyl-C (ortho to Boron)
~127.0	Phenyl-C (ortho to Pyridinyl)
~122.0	Pyridinyl-C5
~120.5	Pyridinyl-C3
~84.0	Pinacol Quaternary Carbon (-O-C(CH ₃) ₂)
~25.0	Pinacol Methyl Carbon (-C(CH ₃) ₂)

| Not Observed | Phenyl-C (ipso, attached to Boron) |

Expertise & Causality:

- **Ipso-Carbons:** The carbon atom directly bonded to the boron atom is often difficult to observe. This is because boron has two common isotopes (¹⁰B and ¹¹B), both of which have a nuclear spin greater than 1/2, leading to efficient quadrupolar relaxation that broadens the attached carbon's signal into the baseline.
- **Pinacol Carbons:** The two quaternary carbons of the pinacol group appear around 84.0 ppm, while the four equivalent methyl carbons give a sharp signal around 25.0 ppm. These are highly diagnostic peaks.

Experimental Protocol: NMR Data Acquisition

Trustworthiness through Validated Methods: A robust protocol is essential for obtaining high-quality, reproducible data.

- Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl_3). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, well-resolved peaks.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient. Set the spectral width to cover a range of -1 to 10 ppm.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Assignment
3100-3000	Medium	C-H Stretch	Aromatic (Pyridinyl & Phenyl)
2980-2850	Strong	C-H Stretch	Aliphatic (Pinacol CH ₃)
~1600, ~1470	Medium-Strong	C=C Stretch	Aromatic Ring Skeletal Vibrations
~1360	Strong	B-O Stretch	Boronic Ester

| ~1145 | Strong | C-O Stretch | Boronic Ester |

Expertise & Causality:

- Aromatic C-H Stretch: The presence of peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on sp² hybridized carbons, confirming the aromatic rings.[1]
- Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the methyl groups of the pinacol ester.[2]
- B-O Stretch: The strong absorption band around 1360 cm⁻¹ is highly characteristic of the B-O single bond stretch in boronic esters and is a critical piece of evidence for the presence of this functional group.[3]

Experimental Protocol: ATR-FTIR Spectroscopy

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
- Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This background is automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and

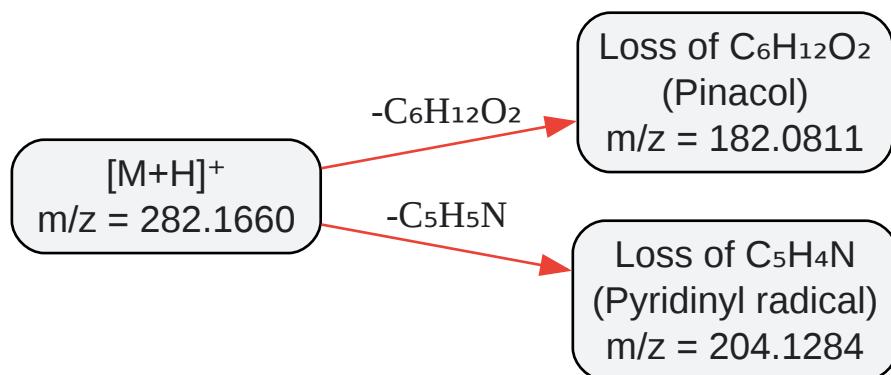
the crystal.

- Data Acquisition: Collect the spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula, offering the highest level of confidence in the compound's identity.

Table 4: High-Resolution Mass Spectrometry Data


Parameter	Value
Molecular Formula	$\text{C}_{17}\text{H}_{20}\text{BNO}_2$
Calculated Exact Mass	281.15871 Da
Ionization Mode	Electrospray Ionization (ESI+)
Observed Ion	$[\text{M}+\text{H}]^+$

| Observed m/z | 282.1660 |

Reference Source for Exact Mass: PubChem CID 53482118[4]

Expertise & Causality:

- Ionization Choice: ESI is a "soft" ionization technique, which is ideal for this molecule as it typically results in the protonated molecular ion $[\text{M}+\text{H}]^+$ with minimal fragmentation. This makes determining the molecular weight straightforward.
- Fragmentation: While minimal with ESI, fragmentation can be induced. A likely fragmentation pathway involves the loss of the pinacol group or cleavage between the two aromatic rings.

[Click to download full resolution via product page](#)

Figure 3: Plausible fragmentation pathways in Mass Spectrometry.

Experimental Protocol: HRMS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Instrument Parameters: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating a stable signal of the $[M+H]^+$ ion.
- Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion, for example, m/z 100-500. Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to achieve mass accuracy within 5 ppm.

Conclusion

The structural elucidation of **4-(2-Pyridinyl)phenylboronic acid pinacol ester** is achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy confirms the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, particularly the diagnostic B-O stretch, and high-resolution mass spectrometry provides unequivocal confirmation of the molecular formula. Together, these techniques provide a comprehensive

and validated analytical dataset, ensuring the material's identity and quality for its application in high-stakes fields like pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | C17H20BNO2 | CID 53482118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(2-Pyridinyl)phenylboronic acid pinacol ester spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1396016#4-2-pyridinyl-phenylboronic-acid-pinacol-ester-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com